molecular formula C6H6N2O8S B7802421 2,4-Dinitrobenzenesulfonic acid hydrate CAS No. 698999-22-3

2,4-Dinitrobenzenesulfonic acid hydrate

Cat. No.: B7802421
CAS No.: 698999-22-3
M. Wt: 266.19 g/mol
InChI Key: GWGBNENHEGYJSN-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzenesulfonic acid hydrate is an organic compound with the molecular formula (O2N)2C6H3SO3H·xH2O. It is a derivative of benzenesulfonic acid, featuring two nitro groups (-NO2) at the 2 and 4 positions of the benzene ring. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfonic acid hydrate can be synthesized through the nitration of benzenesulfonic acid. The process involves treating benzenesulfonic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds at temperatures below 50°C to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors equipped with cooling systems to maintain optimal reaction temperatures. The process is carried out under continuous monitoring to ensure product quality and safety.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrobenzenesulfonic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in the presence of an acid catalyst.

  • Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions are employed to reduce the nitro groups to amino groups.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of 2,4-diaminobenzenesulfonic acid.

  • Substitution: Formation of various substituted benzenesulfonic acids.

Scientific Research Applications

Organic Synthesis

Catalytic Applications
DNBS hydrate is utilized as a catalyst in various organic reactions, including:

  • Amidation Reactions : It facilitates the conversion of secondary benzylic alcohols to N-benzylacetamides, demonstrating its utility in synthesizing amides from alcohols .
  • Synthesis of α-Hydroxyketones : DNBS hydrate serves as a reagent in the synthesis of α-hydroxyketones, which are important intermediates in organic chemistry .

Preparation of Ionic Liquids
The compound can be employed to prepare Brønsted-acidic ionic liquids, such as 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate ([NOP][DNBSA]), which can catalyze the synthesis of trioxane .

Biomedical Research

Induction of Colitis Models
DNBS hydrate is widely used in experimental models to induce colitis in laboratory animals. The compound is administered via enema to induce colonic inflammation, enabling researchers to study inflammatory bowel disease (IBD) and test potential therapeutic agents .

Case Study: Amelioration of Colitis

In a study examining the effects of Radix Hedysari on ulcerative colitis induced by DNBS hydrate, researchers found that treatment with extracts significantly reduced macroscopic lesions and histological damage in the colon. The study highlighted the extract's ability to modulate inflammatory markers such as myeloperoxidase (MPO) and tumor necrosis factor-alpha (TNF-α) .

Analytical Chemistry

Derivatization Agent
DNBS hydrate is employed as a derivatization agent for amino acids and alcohols. It forms ether-soluble 2,4-dinitrophenyl derivatives, which can be analyzed using chromatographic techniques. This property makes it valuable for quantifying amino acids and other compounds in biological samples .

Environmental Applications

DNBS hydrate has potential applications in environmental chemistry for assessing pollutant degradation and studying the effects of nitroaromatic compounds on ecosystems. Its role as a model compound helps researchers understand the behavior of similar pollutants in soil and water systems.

Summary Table of Applications

Application AreaSpecific UseReferences
Organic SynthesisCatalyst for amidation and α-hydroxyketones ,
Biomedical ResearchInduction of colitis models ,
Analytical ChemistryDerivatization agent for amino compounds ,
Environmental ChemistryModel for pollutant behavior-

Mechanism of Action

The mechanism by which 2,4-dinitrobenzenesulfonic acid hydrate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the nitro groups are converted to nitroso groups, which then undergo further oxidation to form carboxylic acids. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • Picrylsulfonic acid

  • 2,5-Dinitrobenzenesulfonic acid

  • 1-Chloro-2,4-dinitrobenzene

  • 1-Fluoro-2,4-dinitrobenzene

Biological Activity

2,4-Dinitrobenzenesulfonic acid hydrate (DNBS) is a chemical compound that has garnered attention in biological research, particularly concerning its role in inducing colitis models and its potential therapeutic applications. This article reviews the biological activity of DNBS, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₆H₄N₂O₇S·xH₂O
  • Molecular Weight : 248.17 g/mol (anhydrous)
  • CAS Number : 89-02-1
  • Solubility : Soluble in methanol; slightly soluble in water.

DNBS is primarily used to induce colitis in experimental models. It acts by damaging the colonic mucosa, leading to inflammation and ulceration. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of inflammatory pathways, particularly involving cytokines such as TNF-α and IL-1β.

Induction of Colitis

DNBS is commonly employed to create animal models for studying ulcerative colitis (UC). In these models, DNBS administration leads to significant histopathological changes in the colon, including:

  • Mucosal Damage : Epithelial erosion and loss of crypts.
  • Inflammatory Cell Infiltration : Increased neutrophils and macrophages in the lamina propria.

Table 1: Histopathological Changes Induced by DNBS

ParameterControl GroupDNBS GroupSignificance (p-value)
Mucosal Thickness (µm)200 ± 2090 ± 15<0.01
Neutrophil Count5 ± 250 ± 10<0.001
Crypt Loss (%)5%80%<0.001

Ameliorative Effects of Natural Extracts

Research has explored the use of natural extracts to mitigate the effects of DNBS-induced colitis. For example, a study investigated the efficacy of Radix Hedysari extracts in ameliorating UC symptoms induced by DNBS. The ethanol extract showed significant improvements in disease activity index (DAI), mucosal healing, and reduced levels of inflammatory markers such as myeloperoxidase (MPO) and malondialdehyde (MDA).

Table 2: Effects of Radix Hedysari Extracts on DNBS-Induced Colitis

Treatment TypeDAI Reduction (%)MPO Levels (µg/g)Histological Score
Control-150 ± 203
Ethanol Extract70%50 ± 101
Water Extract30%100 ± 152

Study on Polyphenol-Rich Extracts

A recent study evaluated a polyphenol-rich extract from the 'Limoncella' apple variety in a mouse model of colitis induced by DNBS. The results indicated that treatment with this extract significantly reduced colonic inflammation and restored intestinal permeability.

Key Findings:

  • Colonic Damage : Reduced by up to 50% compared to DNBS alone.
  • Cytokine Production : Decreased levels of pro-inflammatory cytokines were observed.

Genetic Studies

Research has also highlighted the genetic implications of using DNBS in animal models. A study focused on Wistar rats demonstrated that genetic predispositions could influence susceptibility to colitis when exposed to DNBS, suggesting that genetic factors play a significant role in disease progression.

Properties

IUPAC Name

2,4-dinitrobenzenesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O7S.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGBNENHEGYJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009878
Record name 2,4-Dinitrobenzenesulfonic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698999-22-3
Record name 2,4-Dinitrobenzenesulfonic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 698999-22-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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